

# Dibenzocyclooctadiene lignans from Schisandra and their bioactivity.

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An In-depth Technical Guide on Dibenzocyclooctadiene Lignans from Schisandra and Their Bioactivity

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

The genus Schisandra, particularly the fruit of Schisandra chinensis (known as Wu Wei Zi in traditional Chinese medicine), has been utilized for centuries in East Asia for its diverse medicinal properties.[1][2] These fruits are a rich source of various bioactive metabolites, with dibenzocyclooctadiene lignans being the most prominent and pharmacologically significant.[1][2][3] These lignans, characterized by a unique dibenzocyclooctadiene skeleton, have demonstrated a wide array of biological activities, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, antiviral, and anticancer effects.[4][5][6] This technical guide provides a comprehensive overview of the bioactivities of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Dibenzocyclooctadiene lignans are the primary active constituents responsible for the therapeutic effects of S. chinensis.[1] Over 86 lignans have been isolated and identified from this plant, with compounds like schisandrin, schisandrin A, B, and C, and various gomisin being the most extensively studied.[3] Their multifaceted mechanisms of action make them

promising candidates for the development of novel therapeutic agents for a range of diseases.  
[4][5]

## Bioactivities of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans from Schisandra exhibit a broad spectrum of pharmacological activities.

### Hepatoprotective Activity

Schisandra lignans are well-regarded for their liver-protective effects.[7][8] Their hepatoprotective mechanisms are multifaceted, involving the regulation of lipid metabolism, anti-inflammatory and antioxidant actions, and the modulation of various signaling pathways.[7] Key lignans such as schisantherin A (gomisin C) have been shown to protect the liver through antioxidant mechanisms and by stimulating regeneration.[8] The lignans can induce cytochrome P450 liver enzymes, which may enhance the hepatic clearance of toxins. Furthermore, they can increase the levels of glutathione, a major intracellular antioxidant, thereby protecting hepatocytes from damage.[9] The hepatoprotective effects are also linked to the regulation of signaling pathways like AMP-activated protein kinase (AMPK), transforming growth factor- $\beta$  (TGF- $\beta$ ), and nuclear factor kappa-B (NF- $\kappa$ B).[7]

### Anticancer Activity

Dibenzocyclooctadiene lignans have demonstrated significant potential as anticancer agents.[4] Their mechanisms of action are multi-targeted and include inducing apoptosis (programmed cell death), causing cell cycle arrest, inducing oxidative stress in cancer cells, and modulating autophagy.[4][10] These lignans have been shown to disrupt key signaling pathways involved in cancer progression, such as MAPK, PI3K/Akt, and NF- $\kappa$ B.[4][10] For instance, schisantherin C has been found to inhibit the proliferation of A549 human lung cancer cells by arresting the cell cycle in the G0/G1 phase.[11] Some lignans also show promise in targeting cancer stem cells and mitigating multi-drug resistance, and they may enhance the efficacy of conventional chemotherapy treatments.[4][10]

### Neuroprotective Effects

The lignans from *S. chinensis* have been reported to have neuroprotective and cognitive-enhancing properties, suggesting their potential in treating neurodegenerative diseases.[2][12]

Both crude extracts and isolated pure lignans have been shown to effectively protect neuronal cells from damage and improve cognitive performance in experimental models.<sup>[2]</sup> The neuroprotective mechanisms are linked to their antioxidant, anti-inflammatory, and anti-apoptotic properties.<sup>[13]</sup> For example, lignans from the petroleum ether fraction of *S. chinensis* have been shown to ameliorate cognitive deficits and reduce brain oxidative damage in rats.<sup>[14]</sup> Schisantherin A, a major lignan, has demonstrated neuroprotective effects by reducing oxidative damage and inflammation through pathways like MAPK, NF- $\kappa$ B, and PI3K/AKT.<sup>[13]</sup> Total lignans from *S. chinensis* have also been found to alleviate Alzheimer's disease pathology by inhibiting the NLRP3 inflammasome.<sup>[15]</sup>

## Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and Schisandra lignans have shown potent anti-inflammatory effects.<sup>[1]</sup> The main active substances of *S. chinensis* possess both antioxidant and anti-inflammatory properties.<sup>[1]</sup> The anti-inflammatory activity has been demonstrated for several lignans, including (–)-gomisin N, (+)- $\gamma$ -schisandrin, rubrisandrin A, and (–)-gomisin J.<sup>[1]</sup> These compounds have been shown to inhibit the activity of NF- $\kappa$ B, a key regulator of the inflammatory response.<sup>[1][16]</sup> For instance, in LPS-stimulated THP1-Blue™ NF- $\kappa$ B cells, (–)-gomisin N and (+)- $\gamma$ -schisandrin exhibited statistically significant anti-inflammatory effects, with activity even higher than the positive control, prednisolone.<sup>[16]</sup>

## Antiviral Activity

Several dibenzocyclooctadiene lignans have been reported to possess antiviral properties, particularly against the human immunodeficiency virus (HIV).<sup>[17][18]</sup> Lignans containing aromatic hydroxyl groups appear to be important for this activity.<sup>[18]</sup> For example, (±)-gomisin M1 was found to be a potent anti-HIV compound with an EC<sub>50</sub> of less than 0.65  $\mu$ M.<sup>[18]</sup> Other lignans like neglignan B and neglignan F have also shown anti-HIV-1 activities.<sup>[19]</sup> More recently, 7,8-secolignans from *Schisandra sphenanthera* were found to potently inhibit the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, suggesting a potential role in combating this viral disease.<sup>[20]</sup>

## Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, and the antioxidant properties of Schisandra lignans are a key aspect of their therapeutic potential.<sup>[1]</sup> These lignans can inhibit oxidative damage to DNA and cells induced by hydroxyl radicals.<sup>[1]</sup> They

also induce antioxidative enzymes in the liver, which inhibits lipid peroxidation.[1] The antioxidant activity is influenced by the chemical structure of the lignans, including the position and number of various functional groups on the cyclooctadiene ring.[16]

## Quantitative Data on Bioactivity

The following tables summarize the quantitative data for the various bioactivities of dibenzocyclooctadiene lignans.

Table 1: Anticancer Activity of Dibenzocyclooctadiene Lignans

Compound	Cancer Cell Line	Activity	IC50 Value (μM)	Reference
Schisantherin C	A549 (Human Lung Carcinoma)	Antiproliferative	~15	[11]
Neglignan F	NB4 (Human Promyelocytic Leukemia)	Cytotoxic	2.9	[19]
Neglignan F	SHSY5Y (Human Neuroblastoma)	Cytotoxic	3.3	[19]

Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

Compound	Assay	Cell Line	IC50 Value (μM)	Reference
Ananonin J	Nitric Oxide Inhibition	RAW 264.7	45.24 ± 1.46	[21]
Ananolignan F	Nitric Oxide Inhibition	RAW 264.7	41.32 ± 1.45	[21]
Ananolignan C	Nitric Oxide Inhibition	RAW 264.7	48.71 ± 1.34	[21]

Table 3: Antiviral Activity of Dibenzocyclooctadiene Lignans

Compound	Virus	Assay	EC50 Value	Therapeutic Index (TI)	Reference
(±)-Gomisin M1	HIV	Syncytium Formation	<0.65 µM	>68	<a href="#">[18]</a>
Rubrisandrin C	HIV-1 (IIIB)	Syncytium Formation	2.26 - 20.4 µg/mL	15.4	<a href="#">[22]</a>
Compound 7 (unnamed)	HIV-1 (IIIB)	Syncytium Formation	2.26 - 20.4 µg/mL	24.6	<a href="#">[22]</a>
Rel-(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoate	SARS-CoV-2 3CLpro	Enzyme Inhibition	4.88 ± 0.60 µM	-	<a href="#">[20]</a>
Rel-(1S,2S)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoate	SARS-CoV-2 3CLpro	Enzyme Inhibition	4.75 ± 0.34 µM	-	<a href="#">[20]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of Schisandra lignans.

## Isolation of Dibenzocyclooctadiene Lignans

A general procedure for isolating these compounds involves the following steps:

- **Extraction:** The dried and pulverized plant material (e.g., fruits, stems) is extracted with a solvent such as methanol or ethanol.[\[16\]](#)[\[23\]](#)
- **Fractionation:** The crude extract is then partitioned with solvents of varying polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility.[\[14\]](#)
- **Chromatography:** The resulting fractions are subjected to various chromatographic techniques for further purification. This typically includes column chromatography on silica gel, followed by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).[\[16\]](#)[\[24\]](#)
- **Structure Elucidation:** The structures of the isolated pure compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD).[\[21\]](#)[\[25\]](#)

## Anticancer Activity Assays

- **Cell Proliferation Assay (MTT Assay):**
  - Human cancer cell lines (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are then treated with various concentrations of the test lignans for a specified period (e.g., 24-72 hours).
  - After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
  - The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
- **Cell Cycle Analysis:**

- Cancer cells are treated with the test compound for a specific duration.
- The cells are then harvested, washed, and fixed in cold ethanol.
- The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
- The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[\[11\]](#)

## Anti-inflammatory Activity Assays

- NF- $\kappa$ B Activity Assay:
  - THP1-Blue™ NF- $\kappa$ B cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF- $\kappa$ B-inducible promoter, are used.
  - The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test lignans.
  - After incubation, the cell supernatant is collected, and the SEAP activity is measured using a detection reagent like QUANTI-Blue™.
  - The inhibition of NF- $\kappa$ B activity is determined by the reduction in SEAP levels.[\[16\]](#)[\[26\]](#)
- Nitric Oxide (NO) Inhibition Assay:
  - RAW 264.7 macrophage cells are stimulated with LPS to induce the production of nitric oxide.
  - The cells are co-treated with various concentrations of the test lignans.
  - The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
  - The inhibitory effect of the lignans on NO production is then calculated.[\[21\]](#)

## Antiviral Activity Assays

- Anti-HIV Syncytium Formation Assay:
  - H9 lymphocytes are infected with HIV.
  - The infected cells are then co-cultured with uninfected cells in the presence of different concentrations of the test compounds.
  - The formation of syncytia (large multinucleated cells resulting from the fusion of infected and uninfected cells) is observed and quantified.
  - The concentration of the compound that inhibits syncytium formation by 50% (EC<sub>50</sub>) is determined.[\[18\]](#)
- SARS-CoV-2 3CLpro Inhibition Assay:
  - The 3C-like protease (3CLpro) enzyme from SARS-CoV-2 is incubated with a fluorogenic substrate.
  - The enzymatic reaction is initiated, and the fluorescence intensity is monitored over time.
  - The assay is performed in the presence of various concentrations of the test lignans.
  - The inhibitory activity is determined by the reduction in the rate of substrate cleavage, and the IC<sub>50</sub> value is calculated.[\[20\]](#)

## Antioxidant Activity Assays

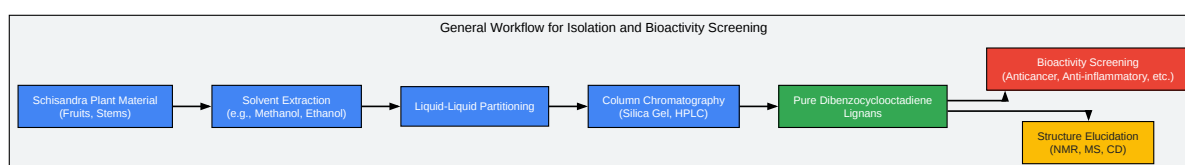
- Cellular Antioxidant Activity (CAA) Assay:
  - Cells (e.g., WB-ras) are seeded in a 96-well plate.
  - The cells are then loaded with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.
  - The cells are treated with the test lignans, followed by the addition of a free radical generator (e.g., ABAP).



- The fluorescence is measured over time, and the antioxidant activity is quantified based on the ability of the compound to suppress the oxidation of the probe.[1][26]

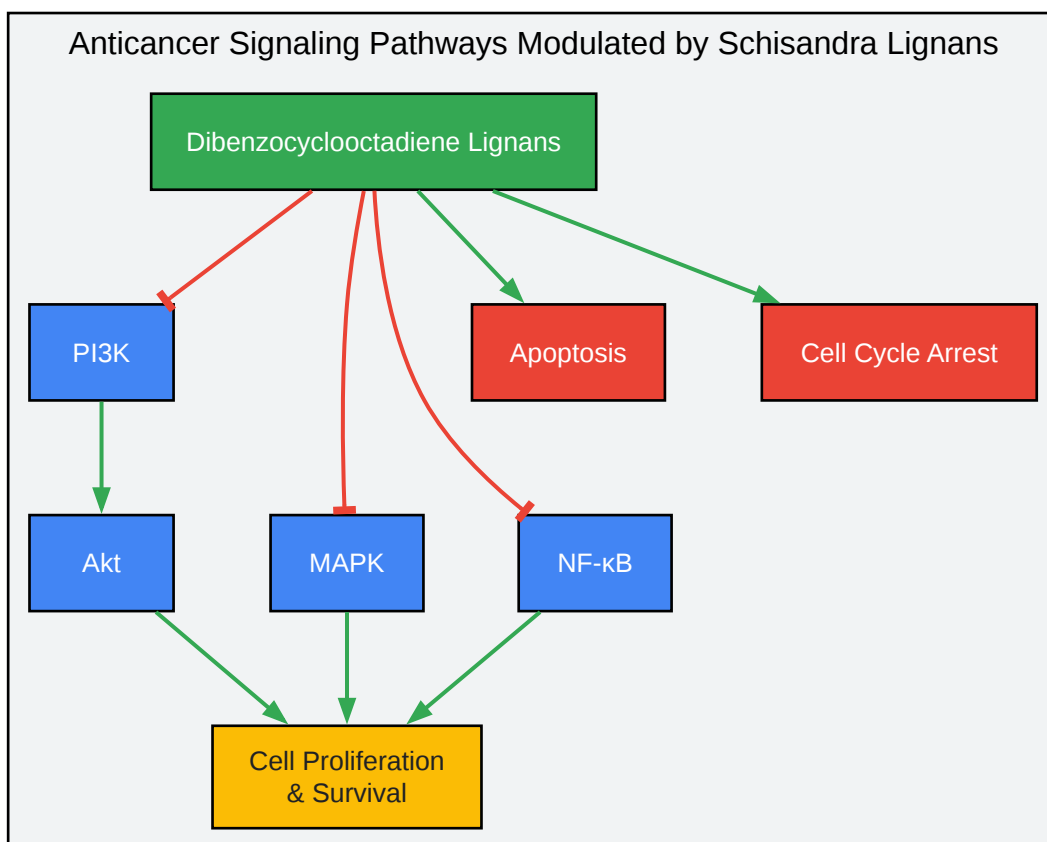
## Signaling Pathways and Experimental Workflows

The bioactivities of dibenzocyclooctadiene lignans are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general experimental workflow.



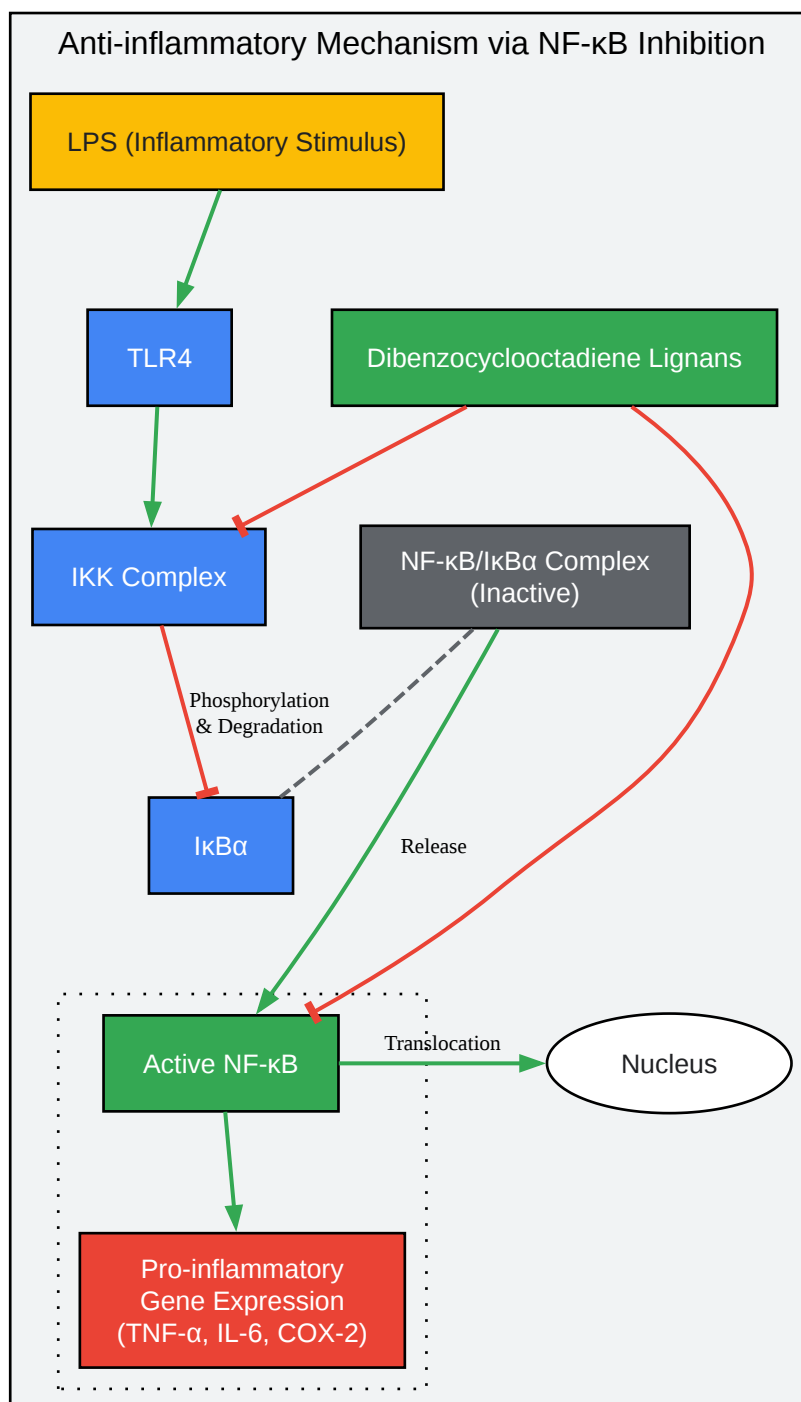
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Caption: General workflow for the isolation and bioactivity screening of dibenzocyclooctadiene lignans.



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Caption: Key anticancer signaling pathways modulated by dibenzocyclooctadiene lignans.



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